5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

Medicinal Chemistry Structure-Activity Relationship Salicylanilide

5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS 648924-03-2) is a synthetic small-molecule belonging to the salicylanilide (2-hydroxy-N-phenylbenzamide) class, with the molecular formula C₂₁H₁₇Cl₂NO₃ and a monoisotopic mass of 401.0585 Da. The compound features a 5-chloro-2-hydroxybenzamide core linked via an amide bond to a 3-chloro-2-(2-phenylethoxy)aniline moiety.

Molecular Formula C21H17Cl2NO3
Molecular Weight 402.3 g/mol
CAS No. 648924-03-2
Cat. No. B12585946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
CAS648924-03-2
Molecular FormulaC21H17Cl2NO3
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=C(C=CC=C2Cl)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C21H17Cl2NO3/c22-15-9-10-19(25)16(13-15)21(26)24-18-8-4-7-17(23)20(18)27-12-11-14-5-2-1-3-6-14/h1-10,13,25H,11-12H2,(H,24,26)
InChIKeyFLDSDIRNOWAUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS 648924-03-2): Structural Identity and Procurement-Relevant Physicochemical Profile


5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS 648924-03-2) is a synthetic small-molecule belonging to the salicylanilide (2-hydroxy-N-phenylbenzamide) class, with the molecular formula C₂₁H₁₇Cl₂NO₃ and a monoisotopic mass of 401.0585 Da . The compound features a 5-chloro-2-hydroxybenzamide core linked via an amide bond to a 3-chloro-2-(2-phenylethoxy)aniline moiety. Computational predictions from the ZINC database indicate the compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, 6 rotatable bonds, and a topological polar surface area (tPSA) of approximately 58.6 Ų [1]. These physicochemical properties position it within drug-like chemical space favorable for membrane permeability and target engagement, though no experimental bioactivity or pharmacokinetic data have been published for this specific compound as of the knowledge cutoff date.

Why In-Class Salicylanilide Analogs Cannot Be Interchangeably Substituted for 5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide


Within the salicylanilide family, even minor positional isomerism of chlorine substituents on the anilide ring or variation in the alkoxy side chain can substantially alter hydrogen-bonding geometry, molecular recognition, and resulting biological activity [1]. The unique 3-chloro-2-(2-phenylethoxy) substitution pattern on the aniline ring of CAS 648924-03-2 is not present in any commercially available or literature-reported analog with published comparative bioactivity data. Regioisomers such as 5-chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS 648922-61-6) and 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS 648922-65-0) share the same molecular formula but differ in the position of the chlorine atom on the central phenyl ring, which is known in salicylanilide structure-activity relationships to modulate potency against targets such as bacterial two-component regulatory systems and acetylcholinesterase [2]. Procurement solely by molecular formula or generic class name therefore carries a high risk of obtaining a regioisomer with uncharacterized or divergent activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence: 5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide vs. Closest Structural Analogs


Regioisomeric Chlorine Positioning: Structural Uniqueness Among C₂₁H₁₇Cl₂NO₃ Salicylanilides

CAS 648924-03-2 is distinguished from its closest regioisomers—CAS 648922-61-6 (5-chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide) and CAS 648922-65-0 (5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide)—by the unique placement of chlorine at the 3-position of the anilide ring bearing the 2-phenylethoxy substituent . All three compounds share the identical molecular formula (C₂₁H₁₇Cl₂NO₃) and molecular weight (402.3 g/mol), making them indistinguishable by mass spectrometry or elemental analysis alone [1]. In the broader salicylanilide class, chlorine substitution pattern on the aniline ring has been demonstrated to alter in vitro inhibitory potency; for example, among 5-chloro-2-hydroxy-N-phenylbenzamide derivatives, AChE IC₅₀ values range from 33.1 to 85.8 µM depending on aryl substitution, and antibacterial MIC values against MRSA and VREF vary with halogen positioning [2]. No direct comparative bioassay data exist, however, for this specific regioisomeric triad.

Medicinal Chemistry Structure-Activity Relationship Salicylanilide

Molecular Flexibility: Increased Rotatable Bond Count Relative to Simpler Salicylanilides

CAS 648924-03-2 contains 6 rotatable bonds, as computed by the ZINC database (ZINC ID: ZINC1398279) [1]. This exceeds the rotatable bond count of simpler salicylanilides such as 5-chlorosalicylanilide (CAS 4638-48-6, 2 rotatable bonds) and niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, 3 rotatable bonds) [2]. The 2-phenylethoxy side chain contributes three additional rotatable bonds (O–CH₂, CH₂–CH₂, and CH₂–phenyl), increasing conformational entropy and potentially enabling induced-fit binding to targets with deeper or more flexible binding pockets. Higher rotatable bond count is generally associated with increased conformational sampling in solution but can reduce binding affinity due to entropic penalty if not compensated by favorable enthalpic interactions; the net effect is target-dependent [3].

Drug Design Conformational Analysis Physicochemical Profiling

Predicted Drug-Likeness: Physicochemical Compliance with Oral Bioavailability Guidelines

Based on computational predictions from the ZINC database, CAS 648924-03-2 satisfies multiple drug-likeness criteria including Lipinski's Rule of Five (molecular weight = 402.3 < 500; H-bond donors = 2 < 5; H-bond acceptors = 3 < 10; cLogP estimated at 4.5–5.0, at the upper boundary) [1]. Its tPSA of approximately 58.6 Ų falls below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, suggesting potential for both peripheral and CNS target engagement [2]. In contrast, the clinically used salicylanilide niclosamide has a higher tPSA (~101 Ų) and a nitro group that contributes to mutagenicity liability, while rafoxanide has a higher molecular weight (626.0) and more H-bond acceptors, placing them further from optimal oral drug space [3].

ADME Drug-Likeness Lead Optimization

Research and Industrial Application Scenarios for 5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS 648924-03-2)


Regioisomer-Specific SAR Expansion of Salicylanilide Antibacterial or Antifungal Programs

For medicinal chemistry teams exploring structure-activity relationships around the salicylanilide scaffold, 648924-03-2 offers a defined 3-chloro-2-phenylethoxy anilide substitution pattern not represented in most commercial screening libraries. The regioisomeric identity must be authenticated by ¹H NMR and HPLC prior to use, as the compound is indistinguishable from its regioisomers by molecular weight alone. Incorporating this compound alongside its 5-chloro and 2-chloro regioisomers (CAS 648922-61-6 and 648922-65-0) enables systematic mapping of chlorine position effects on target engagement, as informed by class-level evidence that halogen substitution position modulates antibacterial and enzyme inhibitory potency [1].

Computational Docking and Molecular Dynamics Studies Targeting Flexible or Cryptic Binding Pockets

The 6 rotatable bonds of 648924-03-2 confer greater conformational sampling capacity than most standard salicylanilide fragments, making it a suitable probe for computational screening against targets with flexible or induced-fit binding sites. Based on ZINC database predictions, its drug-like physicochemical profile supports use as a starting scaffold for virtual screening campaigns where conformational diversity is desired [2]. Researchers should, however, recognize that no co-crystal structures or experimentally determined binding affinities exist for this compound, and any docking results require orthogonal experimental validation.

Chemical Biology Tool Compound for Probing Phenylethoxy-Salicylanilide Recognition

The 2-phenylethoxy substituent of 648924-03-2 is geometrically distinct from the simpler alkoxy (methoxy, ethoxy) or phenoxy groups found in common salicylanilides. This extended aromatic side chain may engage in π-stacking or hydrophobic interactions not accessible to shorter-chain analogs. As a chemical biology probe, the compound can be used in competitive binding assays or thermal shift assays to assess whether a given protein target accommodates the extended phenylethoxy motif, providing pharmacophore information for subsequent lead optimization [3].

Analytical Reference Standard for LC-MS/MS Method Development

Given the existence of multiple regioisomers sharing the same molecular formula (C₂₁H₁₇Cl₂NO₃), 648924-03-2 serves as a critical reference standard for developing liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods capable of chromatographically resolving these isomers. Laboratories synthesizing or characterizing salicylanilide libraries require authenticated samples of each regioisomer to establish retention time references and verify structural identity, as mass spectrometry alone cannot discriminate between these species [2].

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